molecular formula C18H24N2O2 B3321166 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene CAS No. 131380-85-3

1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene

Cat. No.: B3321166
CAS No.: 131380-85-3
M. Wt: 300.4 g/mol
InChI Key: ZGKPVKPCZOURSR-HZPDHXFCSA-N
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Description

1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is an organic compound characterized by the presence of two oxazoline rings attached to a benzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,3-dibromobenzene with (S)-4-isopropyl-4,5-dihydrooxazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or dimethylformamide (DMF). The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The oxazoline rings can be oxidized to form oxazole derivatives.

    Reduction: Reduction of the oxazoline rings can yield amino alcohols.

    Substitution: The benzene core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Amino alcohols.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene: Unique due to the presence of two oxazoline rings.

    1,3-Bis(oxazoline)benzene: Lacks the isopropyl groups, resulting in different chemical properties.

    1,3-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)benzene: Similar structure but with methyl groups instead of isopropyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4S)-4-propan-2-yl-2-[3-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-11(2)15-9-21-17(19-15)13-6-5-7-14(8-13)18-20-16(10-22-18)12(3)4/h5-8,11-12,15-16H,9-10H2,1-4H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKPVKPCZOURSR-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@H](CO3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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